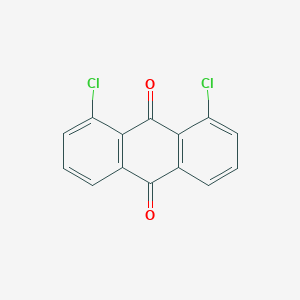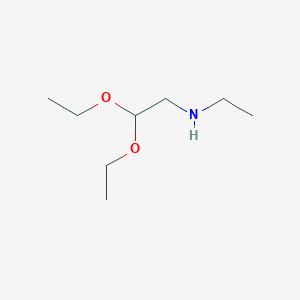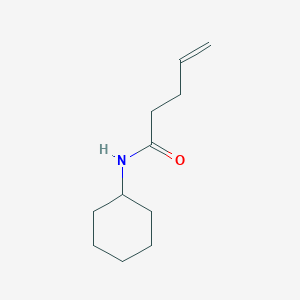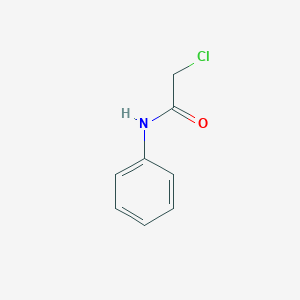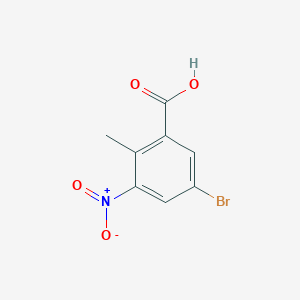
Beta-Carbolin-1-propansäure
Übersicht
Beschreibung
3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid is a natural product found in Eurycoma, Picrasma quassioides, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Sedative und anxiolytische Anwendungen
Beta-Carbolin-Derivate sind bekannt für ihre sedativen und anxiolytischen Eigenschaften. Sie interagieren mit dem zentralen Nervensystem, um beruhigende Wirkungen zu erzeugen, die bei der Behandlung von Angstzuständen und Schlafstörungen hilfreich sein können . Die Fähigkeit der Verbindung, GABA-Rezeptoren zu modulieren, die eine Schlüsselrolle bei der Regulierung der neuronalen Erregbarkeit spielen, macht sie zu einem potenziellen Kandidaten für die Entwicklung neuer Sedativa und Anxiolytika.
Antitumoraktivität
Die Forschung hat gezeigt, dass Beta-Carbolin-1-propansäure Antitumoreigenschaften aufweist. Sie kann Apoptose in Krebszellen induzieren und die Zellproliferation hemmen . Der Mechanismus dieser Verbindung beinhaltet die Interferenz mit der DNA-Replikation und dem Zellzyklusfortschritt, was sie zu einem vielversprechenden Molekül für die Krebstherapieforschung macht.
Antivirale Forschung
Die antivirale Aktivität von Beta-Carbolin-Verbindungen ist ein weiterer interessanter Bereich. Es wurde gezeigt, dass sie die Reifung und Freisetzung von viralen Partikeln, wie z. B. denen des Dengue-Fiebervirus, stören . Darüber hinaus haben Derivate dieser Verbindung eine hemmende Wirkung gegen HIV gezeigt, was auf mögliche Anwendungen in der Entwicklung antiviraler Medikamente hindeutet.
Antiparasitäre Wirkungen
This compound hat signifikante antiparasitäre Wirkungen gezeigt. Sie war wirksam gegen Trypanosoma cruzi, den Parasiten, der die Chagas-Krankheit verursacht, und führte zur Lyse von Trypomastigoten und zu einer Anti-Amastigoten-Aktivität . Dies eröffnet Möglichkeiten für die Entwicklung neuer antiparasitärer Behandlungen.
Antimikrobielle Eigenschaften
Diese Verbindung besitzt auch antimikrobielle Eigenschaften, was sie für die Erforschung neuer Antibiotika nützlich macht. Ihre Fähigkeit, das Wachstum verschiedener Bakterien und Pilze zu hemmen, kann zur Bekämpfung von mikrobieller Resistenz genutzt werden .
Neuroprotektives Potenzial
This compound wird wegen ihres neuroprotektiven Potenzials untersucht. Sie könnte therapeutische Vorteile bei neurodegenerativen Erkrankungen wie Alzheimer bieten, indem sie Enzyme hemmt, die zur Neurodegeneration beitragen . Ihre Interaktion mit Neurotransmittern und Rezeptoren im Gehirn könnte zu neuen Behandlungen für diese Erkrankungen führen.
Optische Eigenschaften für die Bioimaging
Die optischen Eigenschaften von Beta-Carbolin-Derivaten, wie z. B. Fluoreszenz, sind wertvoll für die Bioimaging. Sie können verwendet werden, um die Interaktion von Molekülen mit DNA und anderen biologischen Zielmolekülen zu untersuchen, was die Visualisierung zellulärer Prozesse unterstützt .
Synthetische Chemie und Medikamentenentwicklung
Schließlich macht die strukturelle Komplexität von this compound sie zu einem interessanten Ziel für synthetische Chemiker. Sie dient als Gerüst für die Synthese verschiedener Naturstoffe und bioaktiver Verbindungen, was zur Entdeckung neuer Medikamente führen kann .
Wirkmechanismus
Target of Action
Beta-Carboline-1-propanoic acid, also known as beta-Carboline-1-propionic acid or 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid, is a natural alkaloid extracted from various plants such as Ailanthus altissima . It has been identified to have potent activity against Leishmania amazonensis and Leishmania infatum , suggesting that these parasites are the primary targets of this compound.
Mode of Action
The compound exhibits leishmanicidal activity against Leishmania amazonensis and L. infantum promastigotes and intracellular amastigotes . The compound’s interaction with its targets results in the inhibition of the production of nitric oxide (NO) of infected macrophages . This suggests that the intracellular amastigote elimination occurs in a nitrosative stress-independent way .
Biochemical Pathways
Beta-Carboline-1-propanoic acid is a part of the beta-carboline class of alkaloids, which are biosynthesized in animals and humans from precursor compounds including serotonin (5-hydroxytryptamine), tryptamine, and tryptophan with either acetaldehyde or pyruvate as cosubstrates . The compound is efficiently metabolized, and its biosynthesis and biodegradation are affected by alcohol consumption and smoking .
Pharmacokinetics
infantum promastigotes and intracellular amastigotes with 50% inhibitory concentration ranging from 2.7 ± 0.82 to 9.4 ± 0.5 μg/ml . This suggests that the compound has a significant bioavailability and is able to reach its targets effectively.
Result of Action
The compound’s action results in the death of Leishmania amazonensis and L. infantum promastigotes and intracellular amastigotes . Moreover, apoptotic Leishmania amazonensis (19.5%) and L. infantum (40.4%) promastigotes were detected after 5 h incubation with the compound .
Action Environment
The action of Beta-Carboline-1-propanoic acid is influenced by environmental factors. For instance, alcohol consumption and smoking affect the biosynthesis and biodegradation of the compound . .
Biochemische Analyse
Biochemical Properties
Beta-Carboline-1-propanoic acid is involved in biochemical reactions in animals and humans. Precursor compounds include serotonin (syn. 5-hydroxytryptamine), tryptamine, and tryptophan with either acetaldehyde or pyruvate as cosubstrates . It is metabolized efficiently, and factors such as alcohol consumption and smoking can affect its biosynthesis and biodegradation .
Cellular Effects
Beta-Carboline-1-propanoic acid has been found to have leishmanicidal activity against Leishmania amazonensis and Leishmania infatum . It inhibits the production of nitric oxide of infected macrophages, suggesting that the intracellular amastigote elimination occurs in a nitrosative stress-independent way .
Molecular Mechanism
It is known to have binding interactions with biomolecules and can influence enzyme inhibition or activation .
Metabolic Pathways
Beta-Carboline-1-propanoic acid is involved in metabolic pathways, interacting with enzymes or cofactors
Eigenschaften
IUPAC Name |
3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13(18)6-5-12-14-10(7-8-15-12)9-3-1-2-4-11(9)16-14/h1-4,7-8,16H,5-6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUHEVWYPKFJHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20237937 | |
| Record name | 3-(9H-Pyrido(3,4-b)indol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89915-39-9 | |
| Record name | 3-(9H-Pyrido(3,4-b)indol-1-yl)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089915399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(9H-Pyrido(3,4-b)indol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


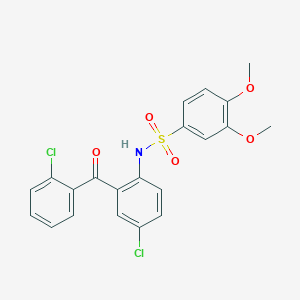

![Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B31349.png)


